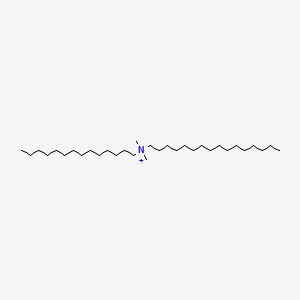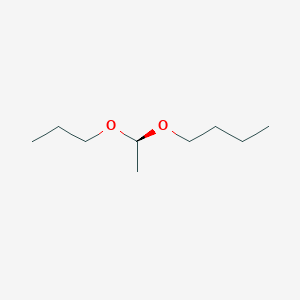
1-(1-Propoxyethoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Propoxyethoxy)butane is an organic compound with the molecular formula C9H20O2. It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Propoxyethoxy)butane can be synthesized through the reaction of 1-butanol with propylene oxide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The catalyst used can be an acid or base, depending on the desired reaction pathway .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow reactors to ensure high yield and purity. The process includes the purification of the final product through distillation or crystallization to remove any impurities or by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Propoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, Amines
Major Products Formed:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Alcohols
Aplicaciones Científicas De Investigación
1-(1-Propoxyethoxy)butane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, facilitating various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It serves as a precursor in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(1-Propoxyethoxy)butane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparación Con Compuestos Similares
1-Butene: A simple alkene with the formula C4H8, used in polymer production.
1-Butanol: An alcohol with the formula C4H10O, used as a solvent and in the manufacture of other chemicals.
Uniqueness: 1-(1-Propoxyethoxy)butane stands out due to its ether linkage, which imparts unique chemical properties such as increased solubility in organic solvents and resistance to hydrolysis. These properties make it a valuable compound in various applications compared to its simpler counterparts .
Propiedades
Número CAS |
38829-21-9 |
|---|---|
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1-[(1S)-1-propoxyethoxy]butane |
InChI |
InChI=1S/C9H20O2/c1-4-6-8-11-9(3)10-7-5-2/h9H,4-8H2,1-3H3/t9-/m0/s1 |
Clave InChI |
SZFYSPRADQGGEO-VIFPVBQESA-N |
SMILES isomérico |
CCCCO[C@@H](C)OCCC |
SMILES canónico |
CCCCOC(C)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
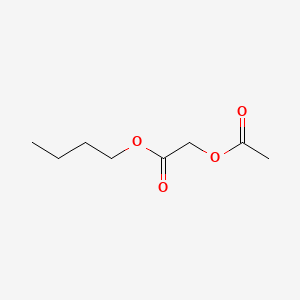
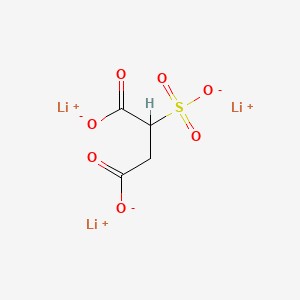
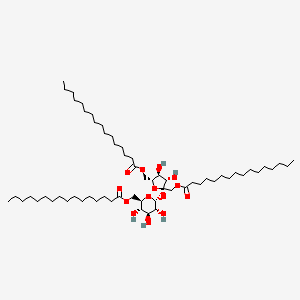

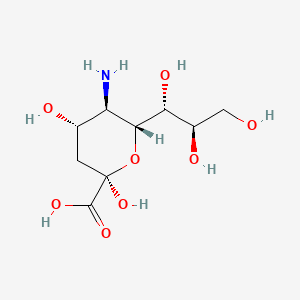
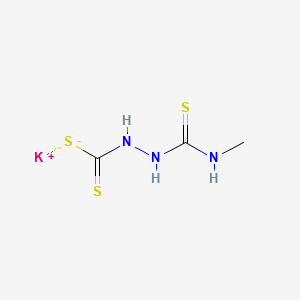
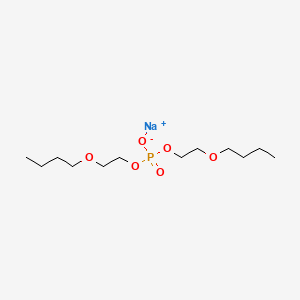


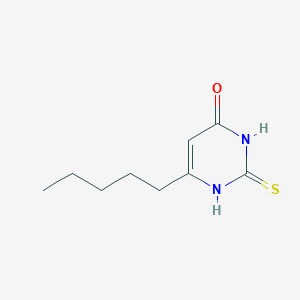
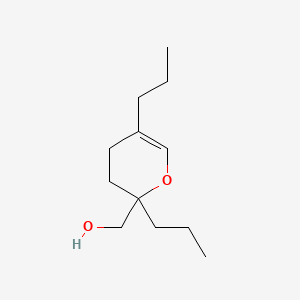
![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
